9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine
Description
9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine is a chemical compound with the molecular formula C₁₀H₁₀N₈O This compound is known for its unique structure, which includes an azidomethyl group attached to a dihydrofuran ring, and a purin-6-amine moiety
Properties
CAS No. |
62748-97-4 |
|---|---|
Molecular Formula |
C10H10N8O |
Molecular Weight |
258.24 g/mol |
IUPAC Name |
9-[(2R,5S)-5-(azidomethyl)-2,5-dihydrofuran-2-yl]purin-6-amine |
InChI |
InChI=1S/C10H10N8O/c11-9-8-10(14-4-13-9)18(5-15-8)7-2-1-6(19-7)3-16-17-12/h1-2,4-7H,3H2,(H2,11,13,14)/t6-,7+/m0/s1 |
InChI Key |
KYPLKNHFNQBDPU-NKWVEPMBSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1=CC(OC1CN=[N+]=[N-])N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Preparation Methods
The preparation of 9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine typically involves synthetic routes that include the formation of the azidomethyl group and its subsequent attachment to the dihydrofuran ring. The reaction conditions often require specific catalysts and reagents to ensure the correct stereochemistry of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized under specific conditions to form different products.
Reduction: The azidomethyl group can also be reduced to form amines or other derivatives.
Substitution: The compound can undergo substitution reactions where the azidomethyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The azidomethyl group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful in bioconjugation and labeling studies. The purin-6-amine moiety may interact with nucleic acids or proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar compounds to 9-[(2R,5S)-5-(Azidomethyl)-2,5-dihydrofuran-2-yl]-9H-purin-6-amine include other azidomethyl-substituted purines and dihydrofuran derivatives. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
